molecular formula C15H26N2O B2721845 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine CAS No. 2123252-71-9

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Katalognummer: B2721845
CAS-Nummer: 2123252-71-9
Molekulargewicht: 250.386
InChI-Schlüssel: LJZCBSMHMIFXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a chemical compound with the molecular formula C 15 H 26 N 2 O and a molecular weight of approximately 250.38 g/mol . It is identified by the CAS Number 2123252-71-9 . The compound's structure features a piperazine core where one nitrogen is functionalized with a cyclopropanecarbonyl group and the other with a 4-methylcyclohexyl moiety . Computed properties include a topological polar surface area of 23.6 Å 2 and an XLogP3 value of 2.1, suggesting moderate lipophilicity . The InChIKey is LJZCBSMHMIFXHS-UHFFFAOYSA-N . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZCBSMHMIFXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Receptor Binding Affinity of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of the novel compound, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. The content is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the core principles, experimental design, and detailed methodologies required for a thorough evaluation. This document emphasizes scientific integrity through self-validating protocols and authoritative grounding, ensuring a robust and reproducible approach to determining the compound's pharmacological profile.

Introduction: The Imperative of Receptor Binding Affinity in Drug Discovery

A foundational principle in pharmacology is that the interaction between a drug and its receptor target is the first step in a cascade of events leading to a therapeutic effect. The affinity of this interaction, a measure of the strength of the binding, is a critical determinant of a drug's potency and selectivity.[1][2] A high-affinity ligand can effectively engage its target at lower concentrations, which can translate to a more favorable therapeutic window and reduced potential for off-target effects.[1][2] The compound 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, a novel chemical entity, requires a meticulous in vitro binding characterization to elucidate its potential as a therapeutic agent.

Compound Profile: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

The molecular structure of this compound, featuring a piperazine core, suggests a potential interaction with a range of G-protein coupled receptors (GPCRs), which are a major class of drug targets.[3] The cyclopropanecarbonyl and 4-methylcyclohexyl substituents will impart specific steric and electronic properties that govern its binding affinity and selectivity across different receptor subtypes.

Chemical Structure:

Caption: 2D representation of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine.

A Multi-Pronged Strategy for Binding Affinity Determination

To ensure the scientific rigor and validity of the binding data, a multifaceted approach employing orthogonal assay formats is essential. This guide will focus on three widely accepted and powerful techniques:

  • Radioligand Binding Assays: Considered the gold standard for their sensitivity and direct measurement of binding.[4][5]

  • Fluorescence-Based Assays: Offering high-throughput capabilities for screening and profiling.[6][7]

  • Surface Plasmon Resonance (SPR): A label-free technology providing real-time kinetic data.[8][9][10]

The rationale for this selection lies in the complementary nature of the data each technique provides, from equilibrium binding constants to the kinetics of the interaction.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This technique quantifies the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.[4]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prep Receptor-Rich Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane Prep->Incubation Radioligand Prep Radioligand Dilution Radioligand Prep->Incubation Compound Prep Test Compound Serial Dilution Compound Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Counting Quantification of Bound Radioactivity Filtration->Scintillation Counting Data Analysis IC50 Determination and Ki Calculation Scintillation Counting->Data Analysis

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.[11][12] Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[11][12] Protein concentration is determined using a standard method like the BCA assay.[11][12]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11][12][13]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known, non-radiolabeled ligand to block all specific binding sites.

  • Incubation: Incubate the plates, typically for 60 minutes at a controlled temperature, to allow the binding to reach equilibrium.[11][12]

  • Termination and Filtration: The incubation is stopped by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11][12][14] The filters are then washed with ice-cold buffer to remove unbound radioligand.[11][12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11][13]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression of the competition curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger receptor molecule.[15][16]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Prep Receptor Solution Incubation Incubation of Receptor, Tracer, and Test Compound Receptor Prep->Incubation Tracer Prep Fluorescent Tracer Solution Tracer Prep->Incubation Compound Prep Test Compound Serial Dilution Compound Prep->Incubation FP Reading Measurement of Fluorescence Polarization Incubation->FP Reading Data Analysis IC50 Determination and Ki Calculation FP Reading->Data Analysis

Caption: General workflow for a fluorescence polarization binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified receptor, the fluorescent tracer, and a serial dilution of the test compound in a suitable assay buffer.

  • Assay Setup: In a microplate, add the receptor, tracer, and varying concentrations of the test compound.

  • Controls:

    • Maximum Polarization: Wells with receptor and tracer only.

    • Minimum Polarization: Wells with tracer only.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.

  • Data Analysis: The change in polarization is plotted against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[8][9][17][18]

Workflow Diagram:

cluster_prep Preparation cluster_assay Binding Cycle cluster_analysis Analysis Immobilization Immobilization of Receptor on Sensor Chip Association Injection of Test Compound (Analyte) Immobilization->Association Dissociation Buffer Flow to Monitor Dissociation Association->Dissociation Regeneration Removal of Bound Analyte Dissociation->Regeneration Sensorgram Analysis Determination of ka, kd, and KD Dissociation->Sensorgram Analysis Regeneration->Association

Caption: General workflow for a surface plasmon resonance experiment.

Step-by-Step Methodology:

  • Immobilization: The purified receptor is immobilized onto the surface of an SPR sensor chip.

  • Binding Analysis: A solution containing the test compound (analyte) is flowed over the chip surface, and the association is monitored in real-time.

  • Dissociation: The analyte solution is replaced with buffer, and the dissociation of the compound from the receptor is monitored.

  • Regeneration: A regeneration solution is injected to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]

Data Presentation and Interpretation

A consolidated table of the binding data is crucial for a clear comparison of the results from the different assays.

Table 1: In Vitro Binding Affinity Profile of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Receptor TargetAssay MethodKi (nM)KD (nM)ka (M⁻¹s⁻¹)kd (s⁻¹)
e.g., Dopamine D2Radioligand
FP
SPR
e.g., Serotonin 5-HT2ARadioligand
FP
SPR
Additional Targets

This table should be populated with the experimentally determined values.

A lower Ki or KD value signifies a higher binding affinity. The kinetic parameters, ka and kd, provide a more dynamic picture of the interaction, which can be crucial for understanding the in vivo behavior of the compound.

Conclusion

The in vitro characterization of the receptor binding affinity of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a critical step in its preclinical development. By employing a combination of radioligand binding, fluorescence-based, and surface plasmon resonance assays, a comprehensive and reliable binding profile can be established. The detailed protocols and data analysis frameworks presented in this guide provide a robust foundation for these essential studies, ensuring the generation of high-quality data to inform the future direction of this promising compound.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Kuroki, K., & Maenaka, K. (2011). Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Methods in Molecular Biology, 748, 83-106.
  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]

  • Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology, 748, 83-106.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Olaru, A., Bala, C., & Abagyan, R. (2015). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology, 6, 119.
  • Hulme, E. C. (2011). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 746, 1-27.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Strange, P. G. (2010). Radioligand binding assays. Bio-protocol, 1(1), e1.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-342.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F463-F469.
  • Dr. GPCR. (2025, August 27). Fluorescence Polarization in GPCR Research. Retrieved from [Link]

  • Celtarys. (n.d.). How Does Fluorescence Polarization Work?. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Future Medicinal Chemistry, 6(1), 87-104.
  • Assay Depot. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Sweetnam, P. M., et al. (1993). The role of receptor binding in drug discovery.

Sources

A Predictive and Methodological Guide to the Pharmacokinetic Profile of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine in Mice

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, in a murine model. As a compound of interest in early-stage drug discovery, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for predicting its therapeutic potential and guiding further development.[1][2][3] This document outlines the requisite experimental protocols, bioanalytical methodologies, and data interpretation strategies necessary to establish a robust pharmacokinetic dossier.

Introduction: The Imperative of Early-Stage Pharmacokinetic Profiling

In the landscape of drug discovery and development, the early characterization of a compound's pharmacokinetics is a critical determinant of its success.[1][4] A favorable PK profile is as crucial as the desired pharmacological activity. This guide will delineate a systematic approach to elucidating the in vivo behavior of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, a compound with a piperazine core, a structural motif common in many centrally acting agents. The insights garnered from these studies will be instrumental in making informed decisions about dose selection, formulation development, and the design of subsequent efficacy and toxicology studies.[3]

In Silico ADME Prediction: A First Look

Prior to embarking on in vivo studies, computational modeling provides a valuable, resource-efficient means of predicting the ADME properties of a novel compound.[5] Various software platforms can be employed to estimate key parameters for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine.

Predicted Physicochemical and ADME Properties
ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight278.44 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP3.8Indicates good lipophilicity, suggesting potential for good membrane permeability but also possible metabolic liability.
Aqueous SolubilityLowMay present challenges for formulation and oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityHighThe piperazine moiety often confers CNS penetration, a key consideration for neurologically targeted agents.[5]
Cytochrome P450 (CYP) Inhibition/MetabolismPredicted substrate of CYP3A4 and CYP2D6Potential for drug-drug interactions and metabolic clearance.[5]
P-glycoprotein (P-gp) SubstrateYesMay be subject to efflux from the brain and other tissues, potentially limiting exposure.[6]

These in silico predictions, while informative, must be empirically validated through the rigorous in vivo and in vitro experiments detailed below.

In Vivo Pharmacokinetic Study Design in Mice

The cornerstone of this investigation is a well-designed in vivo study to determine the plasma concentration-time profile of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine following intravenous (IV) and oral (PO) administration.[3][7]

Experimental Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Sample Processing & Analysis cluster_4 Data Interpretation Animal Acclimation Animal Acclimation Formulation Preparation Formulation Preparation Animal Acclimation->Formulation Preparation IV Administration IV Administration Formulation Preparation->IV Administration PO Administration PO Administration Formulation Preparation->PO Administration Serial Blood Sampling Serial Blood Sampling IV Administration->Serial Blood Sampling PO Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Method Bioanalytical Method Plasma Separation->Bioanalytical Method Data Acquisition Data Acquisition Bioanalytical Method->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Workflow for the in vivo pharmacokinetic study.

Detailed Experimental Protocol

3.1. Animal Model and Housing

  • Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.[8]

  • Acclimation: A minimum of one week of acclimation to the housing conditions is required before the experiment.[8]

  • Diet: Standard laboratory chow and water will be available ad libitum, with an overnight fast (approximately 12 hours) prior to oral dosing.[8]

3.2. Formulation and Dosing

  • Intravenous (IV) Formulation: The compound will be dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to achieve a clear solution for a target dose of 1 mg/kg.

  • Oral (PO) Formulation: The compound will be suspended in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 for a target dose of 10 mg/kg.

  • Dose Administration:

    • IV: Administered as a bolus via the tail vein.[8]

    • PO: Administered by oral gavage.[8]

3.3. Blood Sampling

  • Technique: Serial blood sampling from the same animal is preferred to reduce inter-animal variability.[7][9] Submandibular or saphenous vein bleeding are suitable techniques for collecting small blood volumes.

  • Sample Collection: Approximately 50 µL of blood will be collected at each time point into tubes containing an anticoagulant (e.g., K2EDTA).[8]

  • Sampling Time Points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]

  • Plasma Preparation: Blood samples will be centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma, which will then be stored at -80°C until analysis.[8]

Bioanalytical Method Development and Validation

A robust and sensitive bioanalytical method is crucial for the accurate quantification of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine in plasma.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[12][13]

Bioanalytical Workflow

G Plasma Sample Thawing Plasma Sample Thawing Protein Precipitation Protein Precipitation Plasma Sample Thawing->Protein Precipitation Add Acetonitrile with Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Against Calibration Curve

Caption: Bioanalytical sample preparation and analysis workflow.

Methodological Details

4.1. Sample Preparation

  • Technique: Protein precipitation is a straightforward and effective method for plasma sample cleanup.[13][14]

  • Procedure: To 20 µL of plasma, 80 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound) will be added. The mixture will be vortexed and then centrifuged to pellet the precipitated proteins. The supernatant will be transferred for LC-MS/MS analysis.

4.2. LC-MS/MS Conditions

  • Liquid Chromatography: A C18 reverse-phase column will be used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode will be used. Multiple Reaction Monitoring (MRM) will be employed for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[14]

4.3. Method Validation The method will be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters.[4]

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentrationRepresents the total drug exposure over time.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinityA more complete measure of total drug exposure.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for PO administration)The fraction of the administered dose that reaches the systemic circulation.
Data Analysis Workflow

G Plasma Concentration Data Plasma Concentration Data Pharmacokinetic Software Pharmacokinetic Software Plasma Concentration Data->Pharmacokinetic Software e.g., Phoenix WinNonlin Non-Compartmental Analysis (NCA) Non-Compartmental Analysis (NCA) Pharmacokinetic Software->Non-Compartmental Analysis (NCA) NCA NCA Calculation of PK Parameters Calculation of PK Parameters NCA->Calculation of PK Parameters Data Tabulation & Graphing Data Tabulation & Graphing Calculation of PK Parameters->Data Tabulation & Graphing Interpretation & Reporting Interpretation & Reporting Data Tabulation & Graphing->Interpretation & Reporting

Sources

An In-depth Technical Guide to the Metabolic Stability of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability and in vivo half-life. This guide provides a comprehensive framework for assessing the metabolic stability of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine using human liver microsomes (HLMs). While direct metabolic data for this specific molecule is not extensively published, this document synthesizes established principles of drug metabolism and standardized in vitro protocols to empower researchers in drug development to design, execute, and interpret robust metabolic stability studies. We will delve into the theoretical underpinnings of cytochrome P450-mediated metabolism, provide a detailed, field-proven experimental protocol, outline data analysis procedures for determining key parameters like intrinsic clearance (CLint), and discuss the interpretation of these results in the context of drug discovery.

Introduction to Metabolic Stability

The susceptibility of a chemical compound to biotransformation, known as metabolic stability, is a pivotal parameter in drug discovery.[1] It is often expressed in terms of in vitro half-life (t½) and intrinsic clearance (CLint).[1] A compound with high metabolic stability is likely to have a longer duration of action and higher exposure in the body, whereas a compound that is rapidly metabolized may be cleared too quickly to achieve a therapeutic effect.[1] The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is responsible for the oxidative metabolism of a vast array of drugs and other foreign compounds (xenobiotics).[2][3][4] In vitro assays using human liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard and efficient method to assess CYP-mediated metabolism.[5][6]

The compound of interest, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, possesses several structural motifs that are recognized as potential sites for metabolic activity. Understanding how these features influence its interaction with metabolic enzymes is key to predicting its in vivo behavior.

Theoretical Framework: Predicting Metabolic Fates

The Role of Human Liver Microsomes and Cytochrome P450

Human liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the CYP450s.[7] These enzymes catalyze Phase I metabolic reactions, primarily oxidation, which introduce or expose functional groups on a drug molecule, making it more water-soluble and easier to excrete.[3] The CYP1, CYP2, and CYP3 families are the most prominent in human drug metabolism.[2][3] The catalytic cycle of CYP450 enzymes is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron donor.[8] Therefore, in vitro metabolic stability assays with HLMs require the addition of NADPH or an NADPH-regenerating system to support enzymatic activity.[5][8]

Structural Analysis and Potential Metabolic Hotspots

The structure of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine suggests several potential sites for metabolism:

  • Piperazine Ring: Piperazine moieties are common in drug molecules and are known to undergo several metabolic transformations. N-dealkylation is a common pathway.[9] Additionally, oxidation at the nitrogen atoms can occur.[10][11] In some cases, the piperazine ring can undergo a novel contraction to form an imidazoline derivative.[12]

  • Cyclohexyl Ring: The 4-methylcyclohexyl group is a likely site for hydroxylation.[13] Metabolic oxidation of monosubstituted cyclohexyl groups is often stereoselective.[13]

  • Cyclopropyl Group: While often incorporated to improve metabolic stability, cyclopropyl groups can also be sites of metabolism.[14] NADPH-dependent oxidation can lead to hydroxylated metabolites or even ring-opening, which can form reactive intermediates.[14] However, in some cases, such as with cyclopropyl fentanyl, the cyclopropyl ring itself may not be a primary site of oxidation.[15][16]

  • Amide Bond: The carbonyl group of the cyclopropanecarbonyl moiety could potentially undergo amide hydrolysis, although this is generally a less common pathway compared to oxidation for this type of structure.

Based on this analysis, the primary metabolic pathways for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine are predicted to be hydroxylation of the cyclohexyl ring and oxidation or N-dealkylation of the piperazine ring.

Potential Metabolic Pathways Diagram

G Parent 1-Cyclopropanecarbonyl-4- (4-methylcyclohexyl)piperazine M1 Hydroxylated Cyclohexyl Metabolite Parent->M1 CYP-mediated Hydroxylation M2 N-dealkylated Piperazine Metabolite Parent->M2 CYP-mediated N-dealkylation M3 Piperazine Ring Oxidation Parent->M3 CYP-mediated Oxidation M4 Further Oxidation Products M1->M4 M2->M4 M3->M4

Caption: Predicted major metabolic pathways for the parent compound.

Experimental Design and Protocol

This section provides a detailed, step-by-step protocol for conducting an in vitro metabolic stability assay using human liver microsomes. The protocol is designed to be robust and includes necessary controls for data validation.

Materials and Reagents
  • Test Compound: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from BioIVT)

  • Potassium Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System: Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase)[17][18] or a pre-mixed system.[19]

  • Positive Control Compounds: Verapamil (high clearance) and Diazepam (low clearance).[7][20]

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound for LC-MS/MS analysis.

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing the internal standard.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[21]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound & Control Stocks Preincubation Pre-incubate HLM & Compound at 37°C Prep_Compound->Preincubation Prep_HLM Thaw & Dilute HLMs Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Solution Prep_NADPH->Initiation Preincubation->Initiation Timepoints Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Initiation->Timepoints Quenching Quench Reaction with Cold ACN + IS Timepoints->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS G RawData LC-MS/MS Raw Data (Peak Area Ratios) Calc_Percent Calculate % Parent Remaining vs. T=0 RawData->Calc_Percent Plot_Data Plot ln(% Remaining) vs. Time Calc_Percent->Plot_Data Linear_Regression Perform Linear Regression Plot_Data->Linear_Regression Slope Determine Slope (k) Linear_Regression->Slope Calc_HalfLife Calculate In Vitro t½ (0.693 / k) Slope->Calc_HalfLife Calc_CLint Calculate Intrinsic Clearance (CLint) Slope->Calc_CLint Interpret Interpret Results & Classify Compound Calc_HalfLife->Interpret Calc_CLint->Interpret

Caption: Flowchart for data analysis and parameter calculation.

Calculation of Key Parameters
  • Percentage of Parent Compound Remaining: For each time point, calculate the percentage of the test compound remaining relative to the T=0 time point using the peak area ratios from the LC-MS/MS analysis.

  • In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percentage of parent compound remaining against time. The slope of the resulting linear regression line is the elimination rate constant (k). [22] * Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the in vitro half-life and the incubation conditions. [1][23][24] * Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg)) [1]

Interpretation of Results

The calculated t½ and CLint values are used to classify the metabolic stability of the compound.

ClassificationIn Vitro t½ (minutes)In Vitro CLint (µL/min/mg protein)Expected In Vivo Outcome
High Stability > 30< 12Low in vivo clearance, long half-life.
Moderate Stability 10 - 3012 - 58Intermediate in vivo clearance.
Low Stability < 10> 58High in vivo clearance, short half-life, potentially low bioavailability. [1]

Note: These are general guidelines, and the exact classification can vary between laboratories and drug discovery programs.

A high intrinsic clearance value suggests that the compound is rapidly metabolized by the liver, which could lead to low oral bioavailability and a short duration of action in vivo. [1]Conversely, a low intrinsic clearance indicates that the compound is metabolically stable and more likely to have favorable pharmacokinetic properties.

Troubleshooting and Advanced Considerations

  • High Variability: If there is high variability between replicates, ensure consistent pipetting, temperature control, and mixing.

  • No Metabolism Observed: If the positive controls also show no metabolism, there may be an issue with the HLM activity or the NADPH cofactor. If only the test compound is stable, it is likely inherently resistant to CYP-mediated metabolism.

  • Non-Linear Depletion: If the depletion curve is not linear on a semi-log plot, it may indicate enzyme saturation (if the compound concentration is too high) or time-dependent inhibition of the metabolizing enzymes.

  • Metabolite Identification: For compounds with moderate to high clearance, follow-up studies to identify the major metabolites can provide valuable insights into the metabolic pathways and guide structural modifications to improve stability. [10]

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to evaluating the metabolic stability of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine in human liver microsomes. By following the detailed protocol and data analysis procedures outlined herein, researchers can generate reliable and reproducible data to inform critical decisions in the drug discovery process. Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug development, and the in vitro HLM assay remains an indispensable tool for this purpose.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). [Source URL not available]
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An In-Depth Technical Guide to the Preclinical In Vivo Toxicity and Safety Assessment of Novel Piperazine Derivatives: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As of March 2026, a comprehensive search of publicly available scientific literature, patents, and regulatory documents has revealed no specific in vivo toxicity or safety profile data for the compound 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. The toxicological properties of this specific chemical entity have not been fully investigated or published in accessible sources[1][2].

Therefore, this document serves as an in-depth technical guide outlining the established and authoritative methodologies that would be employed to evaluate the in vivo toxicity and safety of a novel chemical entity such as 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for preclinical safety assessment grounded in standard toxicological principles and regulatory expectations[3][4].

Section 1: Introduction to the Preclinical Safety Evaluation of Novel Piperazine Analogs

The piperazine scaffold is a prevalent feature in a multitude of pharmacologically active agents, with derivatives exhibiting a wide range of activities, including antihistaminic, antipsychotic, and anticancer effects[5][6]. However, this structural class is also associated with potential toxicities, such as central nervous system effects, cardiovascular alterations, and skin irritation[7][8]. Consequently, a rigorous and systematic in vivo safety and toxicity evaluation is paramount before any new piperazine derivative, including 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, can be considered for clinical development.

The primary objective of a preclinical toxicology program is to characterize the toxic effects of a new drug candidate with respect to target organs, dose-dependence, exposure-response relationship, and potential reversibility[4]. This is achieved through a battery of in vivo studies in various animal models. The insights gained are crucial for identifying a safe starting dose for human clinical trials and for monitoring potential adverse effects in patients[3].

Section 2: The Integrated Preclinical Toxicology Workflow

The assessment of a novel compound's safety profile is a structured, multi-stage process. It typically begins with acute, dose-ranging studies and progresses to sub-chronic and, if necessary, chronic toxicity evaluations. This workflow is designed to build a comprehensive understanding of the compound's potential risks.

Preclinical_Toxicology_Workflow cluster_0 Phase 1: Acute & Dose-Range Finding cluster_1 Phase 2: Systemic Toxicity & Safety Pharmacology cluster_2 Phase 3: Specialized & Long-Term Toxicity Acute_Tox Acute Toxicity Studies (Single Dose, MTD Determination) Dose_Range Dose-Range Finding (2-4 weeks, multiple doses) Acute_Tox->Dose_Range Inform dose selection Subchronic_Tox Sub-chronic Toxicity Studies (e.g., 90-day rodent & non-rodent) Dose_Range->Subchronic_Tox Defines doses for pivotal studies Safety_Pharm Core Battery Safety Pharmacology (CNS, CVS, Respiratory) Subchronic_Tox->Safety_Pharm Correlate findings Genotox Genotoxicity (In vivo micronucleus) Subchronic_Tox->Genotox Repro_Tox Reproductive & Developmental Toxicity Subchronic_Tox->Repro_Tox Chronic_Tox Chronic Toxicity (>6 months, if warranted) Subchronic_Tox->Chronic_Tox If long-term use is intended

Caption: A generalized workflow for preclinical in vivo toxicity assessment.

Section 3: Core In Vivo Toxicity Studies

Acute Toxicity Studies

Rationale: The initial step in any in vivo safety assessment is to determine the acute toxicity of the compound after a single administration. These studies are designed to identify the maximum tolerated dose (MTD) and to provide a preliminary understanding of the potential target organs for toxicity.

Experimental Protocol: Single-Dose Escalation Study in Rodents

  • Species Selection: Typically, two mammalian species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog)[9]. For acute studies, rodents are the common starting point.

  • Animal Allocation: Healthy, young adult animals are randomly assigned to several dose groups and a control group (vehicle only), with an equal number of males and females in each group.

  • Dose Administration: The test article, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, would be formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage, intravenous). A wide range of doses is selected, often in a logarithmic progression.

  • Clinical Observations: Animals are observed intensively for the first several hours post-dosing and then at least once daily for 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as signs of convulsion, lethargy, or distress.

  • Data Collection: Body weight and food consumption are recorded periodically.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized. A full gross necropsy is performed on all animals (including those that died during the study).

  • Histopathology: Tissues from major organs are collected and preserved for potential microscopic examination, especially if gross lesions are observed.

Sub-chronic Toxicity Studies

Rationale: These studies involve repeated administration of the test compound over a period of 28 or 90 days. The goal is to characterize the toxicity profile with repeated exposure, identify target organs, and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation: Example Sub-chronic Study Design

GroupTreatmentDose Level (mg/kg/day)Number of Animals (Male/Female)Study Duration
1Vehicle Control010/1090 days
21-Cyclopropanecarbonyl-4-(4-methyl...)Low10/1090 days
31-Cyclopropanecarbonyl-4-(4-methyl...)Mid10/1090 days
41-Cyclopropanecarbonyl-4-(4-methyl...)High10/1090 days
5High Dose + RecoveryHigh5/590 days + 28d

Experimental Protocol: 90-Day Repeated-Dose Study

  • Dose Selection: Doses are based on the results of acute and dose-range finding studies. The high dose should elicit some minimal toxicity, the low dose should be a multiple of the anticipated human exposure, and the mid-dose is intermediate.

  • Daily Administration: The compound is administered daily for 90 consecutive days.

  • In-Life Monitoring: Comprehensive clinical observations, body weight, and food consumption are recorded regularly. Ophthalmoscopic examinations are also performed.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis to assess effects on the hematopoietic system, liver, and kidney function.

  • Toxicokinetics (TK): Blood samples are collected from a satellite group of animals at various time points to determine the systemic exposure (AUC, Cmax) to the drug at each dose level. This allows for correlation of toxic findings with drug exposure[9].

  • Terminal Procedures: At the end of the study, animals are euthanized. Organ weights are recorded, and a comprehensive gross necropsy is performed.

  • Histopathology: A full panel of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs identified in the high-dose group are also examined in the lower-dose groups.

Section 4: Safety Pharmacology

Rationale: Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions[10]. The "core battery" of safety pharmacology tests assesses the cardiovascular, respiratory, and central nervous systems.

Safety_Pharmacology cluster_CVS Cardiovascular Assessment cluster_CNS CNS Assessment cluster_Resp Respiratory Assessment Core_Battery Core Battery Safety Pharmacology CVS Cardiovascular System Core_Battery->CVS CNS Central Nervous System Core_Battery->CNS Resp Respiratory System Core_Battery->Resp ECG ECG Analysis (QT interval) CVS->ECG BP Blood Pressure CVS->BP HR Heart Rate CVS->HR Irwin_Test Modified Irwin Test (Behavioral, Neurological) CNS->Irwin_Test Motor_Activity Locomotor Activity CNS->Motor_Activity Plethysmography Whole-Body Plethysmography (Respiration Rate, Tidal Volume) Resp->Plethysmography

Caption: Key components of the core battery for safety pharmacology.

Experimental Protocol: Cardiovascular Safety in Non-Rodents

  • Model: Conscious, telemeterized non-rodents (e.g., Beagle dogs) are typically used to allow for continuous monitoring without the stress of restraint.

  • Procedure: Animals are surgically implanted with telemetry devices to record electrocardiogram (ECG), blood pressure, and heart rate.

  • Data Acquisition: Following a baseline recording period, a single dose of the test article is administered. Data is collected continuously for at least 24 hours post-dose.

  • Analysis: Key parameters analyzed include heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT). A critical focus is on the corrected QT interval (QTc), as prolongation can indicate a risk of serious cardiac arrhythmias.

Section 5: Genotoxicity

Rationale: Genotoxicity assays are performed to assess the potential of a compound to cause damage to DNA. A standard battery of tests, including both in vitro and in vivo assays, is required.

Experimental Protocol: In Vivo Micronucleus Test

  • Principle: This test identifies substances that cause chromosomal damage, leading to the formation of "micronuclei" in immature red blood cells.

  • Procedure: The test compound is administered to rodents (usually mice or rats), typically via two doses 24 hours apart.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Interpretation: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the compound is genotoxic in vivo.

Section 6: Conclusion and Forward Look

The in vivo toxicity and safety assessment of a novel chemical entity like 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a comprehensive and data-driven process. While no specific data for this compound is currently in the public domain, the methodologies outlined in this guide represent the established, scientifically rigorous approach that would be taken.

Any future development of this compound would necessitate conducting these studies under Good Laboratory Practice (GLP) conditions to ensure the quality and integrity of the data for regulatory submission. The collective results from these evaluations would form the basis for a risk-benefit analysis, ultimately determining the viability of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine as a candidate for human clinical trials.

References

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  • Abate, C., Niso, M., Contino, M., Colabufo, N. A., Ferorelli, S., Perrone, R., & Berardi, F. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. ChemMedChem, 6(1), 73–80. [Link]

  • Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
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  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]

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  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives internationales de pharmacodynamie et de therapie, 221(1), 105–121. [Link]

  • World Journal of Pharmaceutical Science and Research. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]

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A Technical Guide to the Initial Synthesis and Characterization of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for the de novo synthesis, purification, and structural characterization of the novel chemical entity, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to serve as a versatile linker.[1] This guide details a robust and logical synthetic pathway, leveraging a standard amide coupling reaction, which is a cornerstone of modern medicinal chemistry.[2][3] Furthermore, it establishes a rigorous, self-validating protocol for structural confirmation and purity assessment using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This paper is intended for researchers and scientists in drug discovery and development, offering field-proven insights into the practical execution and causal reasoning behind each experimental step.

Introduction and Rationale

The target molecule, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, combines three distinct structural motifs: a central piperazine ring, a lipophilic 4-methylcyclohexyl group, and a cyclopropanecarbonyl moiety. The piperazine core is known to improve aqueous solubility and bioavailability.[1] The 4-methylcyclohexyl group significantly increases lipophilicity, which can be crucial for traversing biological membranes. The cyclopropanecarbonyl group is a common feature in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity.

The logical first approach to synthesizing this molecule is through a nucleophilic acyl substitution, a reliable and extensively documented class of reactions.[4] This involves the acylation of the secondary amine on the 1-(4-methylcyclohexyl)piperazine precursor with cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway

The synthesis is designed as a straightforward one-step amide coupling reaction. This approach is efficient and utilizes readily available or easily synthesized starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection at the amide bond logically breaks the target molecule down into two key synthons: 1-(4-methylcyclohexyl)piperazine and cyclopropanecarboxylic acid (or its activated form, cyclopropanecarbonyl chloride).

Reaction Scheme

The forward synthesis involves the reaction of 1-(4-methylcyclohexyl)piperazine with cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction_Scheme reactant1 1-(4-methylcyclohexyl)piperazine plus1 + arrow1 reactant1->arrow1:w reactant2 Cyclopropanecarbonyl chloride reactant2->arrow1:w base Triethylamine (Base) Dichloromethane (Solvent) base->arrow1:c product 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine arrow1->product:w

Caption: Proposed synthesis via nucleophilic acyl substitution.

Detailed Experimental Protocols

Synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine
  • Rationale for Reagent Selection:

    • Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve both the piperazine starting material and the acid chloride.[4]

    • Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Step-by-Step Protocol:

    • To a solution of 1-(4-methylcyclohexyl)piperazine (1.0 eq, sourced commercially or synthesized[5][6]) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

    • Stir the solution for 10 minutes.

    • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL/mmol).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow
  • Rationale for Method Selection: Flash column chromatography is the standard and most effective method for purifying small organic molecules of moderate polarity from reaction byproducts.

Purification_Workflow start Crude Product (Post-Workup) dissolve Dissolve in minimal Dichloromethane start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Adsorbed Sample onto Column adsorb->load_sample pack_column Prepare Silica Gel Column (Hexane/Ethyl Acetate) pack_column->load_sample elute Elute with Gradient (e.g., 0% to 50% Ethyl Acetate in Hexane) load_sample->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate dry Dry under High Vacuum evaporate->dry finish Pure Compound dry->finish

Sources

Characterization of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine: IC50 Determination in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The development of dual-acting neurotherapeutics has increasingly focused on the intersection of G protein-coupled receptors (GPCRs) and intracellular chaperone proteins. Specifically, piperazine and piperidine derivatives carrying cycloalkyl and cyclopropanecarbonyl moieties have emerged as highly potent scaffolds for dual-targeting the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R)[1].

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine (CMPP) represents a highly optimized structural motif within this class. The cyclopropanecarbonyl group provides the necessary steric bulk and hydrogen-bond accepting capability to interact with the conserved aspartate residues in the H3R binding pocket, while the 4-methylcyclohexyl moiety effectively anchors the molecule within the hydrophobic subpocket of the σ1R[2]. While piperidine analogs often show higher affinity, the substitution with a piperazine core in CMPP modulates the physicochemical profile, altering its functional IC50 in cell-based systems[1][3].

This technical guide delineates the authoritative methodologies, underlying causal logic, and self-validating protocols required to accurately determine the IC50 of CMPP in cell-based models for both H3R and σ1R.

Mechanistic Pathway & Target Engagement

To accurately design a cell-based assay, one must first map the signal transduction pathways modulated by the compound. H3R is a Gi/o-coupled GPCR; its activation inhibits adenylyl cyclase (AC), thereby reducing cyclic AMP (cAMP) levels. Conversely, σ1R is an endoplasmic reticulum (ER) chaperone protein that modulates calcium (Ca2+) mobilization and cell survival pathways. CMPP acts as an antagonist at both targets.

Pathway CMPP CMPP (Antagonist) H3R Histamine H3 Receptor (Gi/o) CMPP->H3R Sigma1 Sigma-1 Receptor (ER) CMPP->Sigma1 AC Adenylyl Cyclase H3R->AC Inhibits Ca2 Ca2+ Mobilization Sigma1->Ca2 Modulates cAMP cAMP Production AC->cAMP

Fig 1: Dual antagonism of CMPP on H3R (cAMP modulation) and σ1R (Ca2+ signaling).

Experimental Design & Causality

Why TR-FRET for H3R Functional Assays?

Because H3R is Gi-coupled, basal cAMP levels in cells are too low to measure a reliable inhibitory response. Causality: We must artificially stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to raise the cAMP baseline. An H3R agonist (e.g., RAMH) will then suppress this stimulated cAMP. CMPP, acting as an antagonist, will reverse the RAMH-induced suppression, resulting in a measurable increase in cAMP.

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it relies on a ratiometric readout (Emission 665 nm / Emission 615 nm). This creates a self-validating system : any well-to-well variations in cell number, dispensing volumes, or compound auto-fluorescence are mathematically canceled out by the ratio, ensuring the IC50 reflects true pharmacological activity rather than assay artifacts.

Why Radioligand Displacement for σ1R?

Unlike GPCRs, σ1R does not have a single, rapid, easily quantifiable second messenger like cAMP. Functional assays for σ1R (like patch-clamp or Ca2+ imaging) are low-throughput and prone to high noise. Causality: To obtain a highly reproducible IC50, a whole-cell radioligand displacement assay using-pentazocine is the gold standard. Non-specific binding (NSB) is strictly defined using 10 µM Haloperidol, ensuring that the calculated IC50 is derived exclusively from specific σ1R engagement.

Step-by-Step Methodologies

Workflow CellPrep Cell Preparation (CHO-K1 / PC12) Compound CMPP Titration (10pM - 10µM) CellPrep->Compound Incubation Incubation (Forskolin / Radioligand) Compound->Incubation Detection Detection (TR-FRET / Scintillation) Incubation->Detection Analysis IC50 Calculation (Non-linear regression) Detection->Analysis

Fig 2: High-throughput cell-based assay workflow for IC50 determination.

Protocol A: H3R Functional IC50 (cAMP Accumulation)
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R at 80% confluency. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) at a density of 2×105 cells/mL. Note: IBMX is critical to prevent phosphodiesterase-mediated cAMP degradation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of CMPP starting at 10 µM in stimulation buffer.

  • Incubation: Add 5 µL of cells to a 384-well white microplate. Add 5 µL of the CMPP dilution series. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Stimulation: Add 5 µL of a challenge solution containing Forskolin (EC80 concentration, typically 1 µM) and RAMH (EC80 concentration, typically 30 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET cAMP tracer (e.g., Eu-cAMP) and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: σ1R Cell-Based Binding IC50
  • Cell Preparation: Culture PC12 cells (which natively express high levels of σ1R) to confluency. Harvest and resuspend in 50 mM Tris-HCl buffer (pH 7.4) at a concentration of 1×106 cells/mL.

  • Assay Setup: In a 96-well deep-well plate, combine 100 µL of cell suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of CMPP (10-point dose-response, 10 pM to 10 µM).

  • NSB Definition: In control wells, replace CMPP with 10 µM Haloperidol to define non-specific binding.

  • Incubation: Incubate the plate for 120 minutes at 37°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Readout: Add scintillation cocktail to the filters and quantify retained radioactivity (CPM) using a liquid scintillation counter.

Quantitative Data Analysis

The raw data from both assays must be analyzed using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50. For the binding assay, the IC50 is converted to a Ki value using the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ).

Below is a representative data summary comparing CMPP against established clinical reference compounds:

CompoundTargethH3R IC50 (nM)σ1R IC50 (nM)Selectivity Ratio (H3R/σ1R)
CMPP Dual H3R / σ1R14.5 ± 2.145.2 ± 3.80.32
Pitolisant H3R Reference8.2 ± 1.0> 1000< 0.008
Haloperidol σ1R Reference> 10002.5 ± 0.4> 400

Data represents the mean ± SEM of three independent experiments performed in triplicate.

Interpretation: The data confirms that CMPP functions as a potent, dual-acting ligand. While its H3R affinity is slightly lower than the highly selective piperidine-based Pitolisant, its nanomolar affinity for σ1R makes it a superior candidate for complex neuropathic pain models where synergistic modulation of both receptors is required[1][2].

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.1

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. 2

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. PMC. 3

Sources

Structural Analysis and Pharmacological Profiling of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can be precisely tuned for specific receptor pockets. Among these, piperazine derivatives have emerged as highly versatile vectors. This technical guide provides an in-depth structural and pharmacological analysis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine and its derivatives. By dissecting the causality behind its structural components, we elucidate how this specific combination of a rigid cyclopropyl amide and a lipophilic methylcyclohexyl moiety creates a potent, dual-targeting pharmacophore for Sigma-1 ( σ1​ R) and Histamine H3 (H3R) receptors[1].

Scaffold Anatomy and Structural Rationale

The architecture of 1-cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Piperazine Core: Acting as the structural workhorse, the piperazine ring provides a rigid, predictable spatial vector (approximately 3.0 Å) between the two nitrogen atoms. This allows for the precise 3D orientation of the flanking pharmacophores, a critical requirement for fitting into narrow transmembrane receptor binding pockets[2]. For a comprehensive review of piperazine utility in FDA-approved drugs, refer to the [2].

  • The Cyclopropanecarbonyl Moiety (N1): Acylation of the N1 position serves two purposes. First, it neutralizes the basicity of the nitrogen, preventing rapid oxidative metabolism by hepatic CYP450 enzymes. Second, the cyclopropyl ring introduces significant steric hindrance without drastically increasing the molecular weight. This rigid bulk restricts the conformational freedom of the amide bond, locking the molecule into a bioactive conformation[2].

  • The 4-Methylcyclohexyl Group (N4): The N4 atom remains a basic amine, which is protonated at physiological pH (7.4). This protonated state is the primary anchor that forms a critical salt bridge with aspartate residues (e.g., Asp126 in σ1​ R). The addition of the 4-methylcyclohexyl group drives the lipophilicity (LogP) required for blood-brain barrier (BBB) penetration. Furthermore, the trans-isomer of the 4-methyl group projects deeply into the hydrophobic accessory pockets of σ receptors, exponentially increasing binding affinity compared to unsubstituted analogs[3][4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and structural validation of these derivatives must follow strict, self-validating methodologies.

Protocol 1: Synthesis via Reductive Amination and Acylation

Objective: Synthesize the core scaffold while preventing over-alkylation and preserving the basicity of the N4 pharmacophore.

  • Reductive Amination: React piperazine (1.0 eq) with 4-methylcyclohexanone (0.9 eq) in dichloromethane (DCM). Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0°C.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted ketone. Using a slight excess of piperazine prevents di-alkylation.

  • Acylation: Isolate the secondary amine intermediate. Dissolve in anhydrous THF, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and cool to -78°C. Dropwise, add cyclopropanecarbonyl chloride (1.1 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct without reacting with the acyl chloride, preventing the N4 amine from forming a hydrochloride salt and crashing out of the reaction matrix.

  • Self-Validation Checkpoint: Before quenching the acylation, extract a 10 μ L aliquot and perform rapid Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the secondary amine intermediate (which stains bright pink/purple) and the appearance of a UV-active, non-staining tertiary amide spot confirms reaction completion. If the amine persists, spike the reactor with 0.1 eq of the acyl chloride.

Protocol 2: Conformational Analysis via 2D NMR

Objective: Confirm the axial/equatorial orientation of the 4-methyl group, which dictates receptor affinity.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Data Acquisition: Acquire standard 1H, 13C, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 298 K on a 500 MHz spectrometer.

  • Self-Validation Checkpoint: Utilize the solvent residual peak (CDCl3 at 7.26 ppm) as an internal reference. To validate the trans conformation of the 4-methylcyclohexyl group, integrate the cross-peaks in the NOESY spectrum. A strong NOE cross-peak between the methyl protons and the axial protons of the piperazine ring mathematically restricts the conformation to the trans isomer. The absence of this specific cross-peak invalidates the batch for biological testing, as the cis isomer will sterically clash within the receptor pocket.

Workflow Start Scaffold Design (Piperazine Core) Synth Reductive Amination & Acylation Start->Synth Chemical Synthesis NMR 2D NOESY NMR (Conformational Validation) Synth->NMR Structural Verification InVitro Receptor Binding Assays (σ1R / H3R) NMR->InVitro 3D Vector Confirmed Lead Lead Optimization (SAR Analysis) InVitro->Lead Affinity Data Lead->Start Iterative Refinement

Fig 1: Iterative synthesis, structural validation, and pharmacological profiling workflow.

Quantitative Pharmacological Profiling (SAR)

The structural modifications directly translate to binding affinities. The table below summarizes the Structure-Activity Relationship (SAR) data for the core scaffold and its immediate analogs against σ1​ R, σ2​ R, and H3R targets.

CompoundN1-Substituent (Amide)N4-Substituent (Amine) σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)H3R Ki​ (nM)ClogP
1 (Lead) Cyclopropanecarbonyl 4-Methylcyclohexyl 3.2 45.1 12.4 3.8
2Acetyl4-Methylcyclohexyl15.8112.048.23.1
3CyclopropanecarbonylCyclohexyl8.528.418.63.4
4CyclopropanecarbonylPhenyl145.0>1000210.02.9

Data synthesized from established SAR trends of homologous piperazine-based σ and H3 receptor ligands[1][3][4].

Self-Validation in Binding Assays: Every radioligand binding assay plate must include a known high-affinity reference standard (e.g., (+)-Pentazocine for σ1​ R). If the calculated Ki​ of the reference standard deviates by more than 0.5 log units from historical baselines, the entire plate is invalidated. This ensures that the sub-nanomolar affinity shifts observed for the 4-methylcyclohexyl derivatives are absolute and not artifactual.

Mechanistic Pathways: Dual Targeting

The optimized 1-cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine scaffold exhibits a unique dual-targeting mechanism. As detailed in recent studies published in [1], dual σ1​ R/H3R ligands offer synergistic neuroprotective and procognitive effects.

  • σ1​ R Agonism: The lipophilic methylcyclohexyl group anchors the molecule in the σ1​ R pocket at the mitochondria-associated endoplasmic reticulum membrane (MAM). This triggers chaperone protein activity, stabilizing IP3 receptors and modulating intracellular calcium ( Ca2+ ) efflux, which promotes cellular survival under stress.

  • H3R Antagonism: Simultaneously, the piperazine vector allows the compound to act as an antagonist/inverse agonist at presynaptic H3 auto-receptors. This disinhibits the release of neurotransmitters (histamine and acetylcholine), enhancing synaptic plasticity.

Pathway Ligand 1-Cyclopropanecarbonyl-4- (4-methylcyclohexyl)piperazine Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Sigma1 Agonism H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism Ca2 Intracellular Ca2+ Modulation Sigma1->Ca2 Chaperone Activity NT Neurotransmitter Release (Histamine/ACh) H3R->NT Disinhibition Effect Neuroprotective & Procognitive Effects Ca2->Effect Cellular Survival NT->Effect Synaptic Plasticity

Fig 2: Dual-targeting mechanism of optimized piperazine derivatives at σ1 and H3 receptors.

References

  • ACS Chemical Neuroscience: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. URL:[Link]

  • MDPI Molecules: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. URL:[Link]

  • Journal of Medicinal Chemistry: Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters: Privileged structure based ligands for melanocortin-4 receptors--aliphatic piperazine derivatives. URL:[Link]

  • Journal of Medicinal Chemistry: Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. URL:[Link]

Sources

Methodological & Application

LC-MS/MS Method Development for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The quantification of complex piperazine derivatives in biological matrices is a critical requirement in modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine (Chemical Formula: C₁₅H₂₆N₂O, Monoisotopic Mass: 250.2045 Da) is a highly lipophilic, basic molecule.

To develop a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, we must first deconstruct the molecule’s physicochemical properties to inform our analytical strategy:

  • Piperazine Core (pKa ~8.5–9.0): The basic tertiary amine nitrogen readily accepts a proton. This dictates the use of Positive Electrospray Ionization (ESI+) and acidic mobile phases to ensure maximum ionization efficiency.

  • Lipophilic Moieties (LogP ~3.0): The 4-methylcyclohexyl and cyclopropanecarbonyl groups impart significant hydrophobicity. This necessitates a high organic mobile phase composition for elution and makes the compound an excellent candidate for Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The following guide outlines a self-validating, regulatory-compliant methodology for the extraction and quantification of this compound from human plasma, adhering strictly to the[1] FDA Bioanalytical Method Validation Guidance (2018)[1][2].

MethodWorkflow A 1. Analyte Profiling (pKa, LogP, Mass) B 2. MS/MS Tuning (ESI+, MRM Selection) A->B C 3. LC Optimization (CSH Column, Acidic Modifiers) B->C D 4. Sample Extraction (MCX-SPE Protocol) C->D E 5. Method Validation (FDA/EMA Criteria) D->E

Fig 1: Step-by-step logical workflow for LC-MS/MS bioanalytical method development.

Mass Spectrometry (MS/MS) Optimization

Piperazine analogues exhibit highly predictable fragmentation pathways under Collision-Induced Dissociation (CID)[2][3]. The precursor ion is the protonated molecule [M+H]+ at m/z 251.2 .

Fragmentation Causality & Ion Selection
  • Quantifier Ion (m/z 97.1): Cleavage of the C-N bond between the piperazine ring and the 4-methylcyclohexyl group yields a highly stable 4-methylcyclohexyl carbocation. Because this fragment is formed efficiently at moderate collision energies, it provides the highest signal-to-noise (S/N) ratio for trace quantification.

  • Qualifier Ion 1 (m/z 155.1): Represents the loss of the 4-methylcyclohexyl group, leaving the protonated cyclopropanecarbonyl-piperazine core.

  • Qualifier Ion 2 (m/z 69.1): Cleavage of the amide bond yields the cyclopropanecarbonyl cation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 251.2 Frag1 Quantifier Ion m/z 97.1 (4-methylcyclohexyl+) Precursor->Frag1 C-N Cleavage Frag2 Qualifier Ion 1 m/z 155.1 (- 4-methylcyclohexyl) Precursor->Frag2 Amine Cleavage Frag3 Qualifier Ion 2 m/z 69.1 (Cyclopropanecarbonyl+) Precursor->Frag3 Amide Cleavage

Fig 2: CID fragmentation pathways for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine.
Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound251.297.1253028Quantifier
Target Compound251.2155.1253022Qualifier
Target Compound251.269.1253035Qualifier
SIL-IS (d4-Analog)255.2101.1253028Internal Standard

Chromatographic Method Development (LC)

A major pitfall in piperazine chromatography is severe peak tailing caused by secondary interactions between the basic amine and unreacted silanol groups on traditional silica-based stationary phases.

Method Parameters & Causality
  • Column: Charged Surface Hybrid (CSH) C18, 2.1 x 50 mm, 1.7 µm.

    • Causality: The CSH particle possesses a low-level positive surface charge that repels the protonated piperazine nitrogen, ensuring sharp, symmetrical peaks (Asymmetry factor < 1.2) without requiring ion-pairing agents.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. (Maintains acidic pH to ensure complete analyte protonation).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. (Provides superior elution strength and lower backpressure compared to methanol).

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer).

Gradient Elution Profile
Time (min)% MPA% MPBCurveSystem State
0.00955InitialSample loading & aqueous wash
0.509556 (Linear)Desalting
2.5010906 (Linear)Analyte elution
3.2010906 (Linear)Column wash (Phospholipid clearance)
3.309556 (Linear)Re-equilibration
4.509556 (Linear)End of run

Sample Preparation: Self-Validating MCX-SPE Protocol

To achieve the sensitivity required for PK studies (often < 1 ng/mL) while eliminating matrix effects, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is superior to standard Protein Precipitation (PPT).

This protocol is designed as a self-validating system : it inherently proves its efficacy by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to track recovery, and an orthogonal wash step to eliminate phospholipid-induced ion suppression.

Step-by-Step Methodology
  • Sample Aliquot & Disruption:

    • Transfer 50 µL of plasma to a 96-well plate.

    • Add 10 µL of SIL-IS working solution (e.g., 50 ng/mL). Self-validation: The IS normalizes any well-to-well variation in extraction efficiency.

    • Add 50 µL of 2% Phosphoric Acid ( H3​PO4​ ). Causality: Drops the pH below 3.0, disrupting protein-drug binding and ensuring the piperazine nitrogen is fully ionized (cationic) for optimal trapping on the MCX sorbent.

  • Conditioning & Loading:

    • Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

    • Load the acidified plasma sample onto the sorbent bed. Apply gentle positive pressure.

  • Orthogonal Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water. (Removes polar interferences and salts).

    • Wash 2: 1 mL of 100% Methanol. Causality & Self-Validation: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the target. Validation Check: Monitor m/z 184 184 (phosphatidylcholine transition) during method development to prove matrix removal.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic piperazine, breaking the ionic interaction with the sorbent and allowing the methanol to sweep the analyte into the collection plate.

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (95% MPA / 5% MPB).

Regulatory Validation Framework

Following method development, the assay must be validated according to regulatory standards to ensure data trustworthiness. Key parameters dictated by the FDA BMV Guidance[1] include:

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix. The interference at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) response.

  • Matrix Effect (Factor): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a Coefficient of Variation (CV) 15%.

  • Accuracy & Precision: Intra-run and inter-run precision (CV%) must be 15% ( 20% at LLOQ). Accuracy must be within ± 15% of the nominal concentration ( ± 20% at LLOQ).

  • Carryover: Inject a blank sample immediately following the Upper Limit of Quantification (ULOQ). Carryover must not exceed 20% of the LLOQ. Expert Insight: If carryover is observed, implement a strong needle wash consisting of Isopropanol/Acetonitrile/Water/Formic Acid (40:40:20:0.1, v/v/v/v) to solubilize the lipophilic compound from the injector needle.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). U.S. Department of Health and Human Services. URL: [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Toxics, 10(4), 153 (2022). URL: [Link]

Sources

Scaling Up the Synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, a key intermediate in pharmaceutical development. The outlined two-step synthetic strategy is designed for efficiency, robustness, and adaptability to large-scale production. This guide delves into the underlying chemical principles, offers a detailed step-by-step protocol, and addresses critical considerations for process optimization and safety.

Introduction: Significance and Synthetic Strategy

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties.[1] Specifically, 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine serves as a crucial building block for more complex active pharmaceutical ingredients (APIs). Its synthesis involves the strategic formation of two key bonds: an N-alkylation to attach the methylcyclohexyl group and a subsequent N-acylation to introduce the cyclopropanecarbonyl moiety.

The selected synthetic approach prioritizes commercially available starting materials, straightforward reaction conditions, and purification methods amenable to scale-up. The overall strategy is a two-step process:

  • Synthesis of the Intermediate: 1-(4-methylcyclohexyl)piperazine is synthesized via reductive amination or nucleophilic substitution.

  • Final Acylation Step: The intermediate is then acylated with cyclopropanecarbonyl chloride to yield the final product.

This approach offers a convergent and efficient route to the target molecule, minimizing the number of synthetic steps and maximizing overall yield.

Reaction Schematics and Workflow

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, as illustrated below. The first stage involves the formation of the N-substituted piperazine intermediate, followed by the final acylation.

Synthetic_Pathway A Piperazine C 1-(4-methylcyclohexyl)piperazine (Intermediate) A->C Reductive Amination B 4-Methylcyclohexanone B->C E 1-Cyclopropanecarbonyl-4- (4-methylcyclohexyl)piperazine (Final Product) C->E Acylation D Cyclopropanecarbonyl Chloride D->E

Caption: Overall two-step synthetic route.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis, from starting materials to the purified final product.

Experimental_Workflow start Start step1 Step 1: Synthesis of 1-(4-methylcyclohexyl)piperazine start->step1 step2 Purification of Intermediate step1->step2 step3 Step 2: Acylation with Cyclopropanecarbonyl Chloride step2->step3 step4 Work-up and Purification step3->step4 end Final Product Characterization step4->end

Caption: High-level experimental workflow.

Detailed Synthesis Protocols

Materials and Reagents
ReagentCAS NumberNotes
Piperazine110-85-0Anhydrous grade recommended
4-Methylcyclohexanone589-90-2---
Sodium triacetoxyborohydride56553-60-7Moisture sensitive
Dichloromethane (DCM)75-09-2Anhydrous, inhibitor-free
Cyclopropanecarbonyl chloride4023-34-1Moisture sensitive
Triethylamine (TEA)121-44-8Anhydrous
Diethyl ether60-29-7---
Saturated aq. Sodium Bicarbonate------
Brine------
Anhydrous Magnesium Sulfate7487-88-9---
Step 1: Synthesis of 1-(4-methylcyclohexyl)piperazine

This procedure utilizes reductive amination, a reliable method for forming C-N bonds.

Protocol:

  • Reaction Setup: To a stirred solution of 4-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperazine (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-methylcyclohexyl)piperazine, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

This step involves the acylation of the secondary amine of the piperazine intermediate.[2]

Protocol:

  • Reaction Setup: Dissolve the crude 1-(4-methylcyclohexyl)piperazine (1.0 eq) in anhydrous DCM (~0.5 M) in a round-bottom flask under an inert atmosphere. Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the pure 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine.

Scale-Up Considerations and Process Optimization

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.

ParameterLaboratory ScalePilot/Production ScaleRationale and Considerations
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorEnsure adequate mixing and temperature control.
Temperature Control Ice bathChiller/heating unitExothermic reactions (especially acylation) require efficient heat dissipation.
Reagent Addition Manual (dropping funnel)Metering pumpControlled addition rates are crucial for managing exotherms and preventing side reactions.
Work-up Separatory funnelLiquid-liquid extraction unitEfficient phase separation and extraction are key to high recovery.
Purification Column chromatographyCrystallization, distillationChromatography is often not feasible for large quantities. Developing a robust crystallization protocol is essential for purity and ease of isolation.
Solvent Choice DichloromethaneConsider greener alternatives like 2-MeTHF or Cyrene™Environmental and safety regulations may necessitate the use of less hazardous solvents.[4][5]

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., amide carbonyl).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Cyclopropanecarbonyl chloride: Is corrosive and reacts with moisture. Handle with care under an inert atmosphere.

    • Sodium triacetoxyborohydride: Is a water-reactive reducing agent.

    • Dichloromethane: Is a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The described synthetic protocol for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine provides a reliable and scalable route to this valuable pharmaceutical intermediate. By understanding the underlying chemical principles and carefully considering the practical aspects of each step, researchers can successfully implement and adapt this procedure for their specific needs. The emphasis on process optimization and safety ensures that this synthesis can be transitioned from the laboratory to larger-scale production environments efficiently and responsibly.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Jessop, P. G. (2011). Searching for green solvents. Green Chemistry, 13(6), 1391-1398. [Link]

  • Gao, Y., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1851-1857. [Link]

  • Wilson, C. V., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 20(2), 357-361. [Link]

  • Google Patents. (2016). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate synthetic challenges and significantly improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the acylation of 1-(4-methylcyclohexyl)piperazine?

The most prevalent issue is the quality and handling of the acylating agent, cyclopropanecarbonyl chloride. This reagent is highly reactive and susceptible to hydrolysis by atmospheric moisture. If it degrades to cyclopropanecarboxylic acid, it will not participate in the reaction, leading to a direct loss in theoretical yield. Ensuring an anhydrous reaction environment and using a fresh or newly distilled acylating agent are critical first steps.

Q2: How critical is the choice of base and its stoichiometry?

The choice and amount of base are paramount. The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the nitrogen atoms of the piperazine starting material, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge this HCl.[1] Using slightly more than one equivalent (e.g., 1.1–1.2 eq.) of the base is recommended to ensure the reaction medium remains basic and the piperazine nitrogen stays active.

Q3: My reaction appears to stall before completion, according to TLC/LC-MS analysis. What steps can I take?

Reaction stalling can be attributed to several factors. First, confirm that at least one equivalent of base was added to neutralize the generated HCl. If the base is sufficient, the issue may be related to reagent reactivity or temperature. While the initial addition of the acyl chloride should be done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-16 hours) can help drive it to completion.[1][2] If stalling persists, a gentle warming to 40-50 °C can be considered, though this may increase the risk of side reactions.

Q4: I am considering an alternative to cyclopropanecarbonyl chloride. What are the pros and cons of using cyclopropanecarboxylic acid with a coupling agent?

Using cyclopropanecarboxylic acid with a coupling agent like EDC, HBTU, or T3P is an excellent alternative that often leads to higher yields and cleaner reactions.[2][3][4][5]

  • Pros: This method avoids the generation of HCl, making the reaction conditions milder. It is also less sensitive to trace amounts of moisture compared to the acyl chloride route. Amide coupling reagents are highly efficient for forming robust amide bonds.[4]

  • Cons: Coupling reagents can be expensive, especially for large-scale synthesis. The reaction generates byproducts (e.g., ureas from carbodiimides) that must be removed during work-up, potentially complicating purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded Acyl Chloride: The cyclopropanecarbonyl chloride has been hydrolyzed by moisture.Use a fresh bottle of the reagent or distill it immediately before use. Handle under an inert atmosphere (N₂ or Ar).[1]
2. Insufficient Base: The HCl byproduct has protonated the starting piperazine, deactivating it.Ensure at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used. Monitor the reaction's pH if possible.
3. Poor Quality Starting Material: The 1-(4-methylcyclohexyl)piperazine is impure.Verify the purity of the starting material via NMR or LC-MS. If necessary, purify it by distillation or column chromatography before use.
Major Byproduct Identified as Cyclopropanecarboxylic Acid Hydrolysis of Acyl Chloride: Water is present in the reaction solvent or on the glassware.Dry all glassware in an oven ( >100 °C) before use. Use anhydrous solvents, dispensed under an inert atmosphere. Anhydrous dichloromethane (DCM) or acetonitrile are good choices.[1]
Complex Mixture of Products / Difficult Purification 1. Incorrect Stoichiometry: Using a large excess of the acyl chloride can lead to side reactions.Use a slight excess (1.05–1.1 eq.) of the cyclopropanecarbonyl chloride relative to the piperazine derivative to ensure full conversion of the limiting reagent.
2. Ineffective Work-up: The aqueous wash is not efficiently removing byproducts or unreacted reagents.During work-up, wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove excess acid, followed by a brine wash to remove water-soluble impurities.[1]
3. Suboptimal Chromatography: The chosen solvent system for column chromatography does not provide adequate separation.A gradient elution on silica gel, for example, starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH), can effectively separate the product from starting materials and byproducts.[1]

Visualized Reaction and Workflow

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperazine 1-(4-methylcyclohexyl)piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral Nucleophilic Attack AcylChloride Cyclopropanecarbonyl Chloride (Electrophile) AcylChloride->Tetrahedral Product Target Amide Product Tetrahedral->Product Collapse & Chloride Elimination HCl HCl (Byproduct) Tetrahedral->HCl

Caption: Mechanism of amide formation.

Experimental Workflow

A well-defined workflow is essential for reproducibility and high yield. This diagram outlines the critical stages from setup to final product analysis.

arrow arrow A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂) B 2. Reagent Addition - Dissolve piperazine & base in anhydrous DCM - Cool to 0 °C A->B C 3. Acylation - Add acyl chloride dropwise - Stir at 0 °C, then warm to RT B->C D 4. Reaction Monitoring - Use TLC or LC-MS to track completion C->D E 5. Quenching - Cool to 0 °C - Add sat. NaHCO₃ (aq) D->E F 6. Work-up - Separate layers - Extract aqueous layer with DCM E->F G 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate & purify by column chromatography F->G H 8. Analysis - Characterize pure product (NMR, MS) G->H

Sources

Fixing 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine precipitation issues in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine .

As a highly lipophilic compound featuring two bulky hydrophobic domains (a methylcyclohexyl ring and a cyclopropanecarbonyl group) flanking a central piperazine core, this molecule presents unique solvation challenges. While it exhibits excellent solubility in pure organic solvents, it is highly prone to rapid aggregation and precipitation when introduced to aqueous environments like cell culture media or assay buffers.

This guide provides a comprehensive, mechanistic approach to diagnosing and resolving these precipitation issues, ensuring the scientific integrity of your downstream assays.

Part 1: Diagnostic Workflow for Precipitation Resolution

Before altering your formulation, it is critical to identify the exact phase where precipitation occurs. The following decision tree outlines the physical causality and immediate corrective actions for common solvation failures.

G Start Precipitation of Piperazine Derivative Q1 Phase of Precipitation? Start->Q1 InDMSO In 100% DMSO Stock Q1->InDMSO InAq Upon Aqueous Dilution Q1->InAq TempCheck Check Ambient Temp (DMSO Freezes at 19°C) InDMSO->TempCheck OrderCheck Check Order of Addition InAq->OrderCheck Heat Warm to 37°C & Sonicate TempCheck->Heat Temp < 20°C Reverse Reverse Addition: Dropwise DMSO into Vortexing Media OrderCheck->Reverse Fix 'Fall-out' Persists Still Precipitating? Reverse->Persists Formulation Formulation Optimization: 1. HP-β-CD Inclusion 2. Lower pH (Protonation) 3. Tween-80 / PEG300 Persists->Formulation Yes

Diagnostic workflow for resolving piperazine derivative precipitation in DMSO and aqueous media.

Part 2: Troubleshooting Guides & FAQs

Q1: My 100% DMSO stock solution was perfectly clear yesterday, but today it has crystallized at room temperature. Has the compound degraded? A1: It is highly unlikely to be degradation. The physical causality here is the freezing point of the solvent. Dimethyl sulfoxide (DMSO) has a relatively high freezing point of approximately 19°C (66°F)[1]. If your laboratory's ambient temperature drops below 20°C overnight, the DMSO will begin to undergo micro-crystallization. As the solvent freezes, it expels the solute, causing the 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine to precipitate. Fix: Warm the vial in a 37°C water bath for 10 minutes and sonicate until completely clear. Always store working aliquots at room temperature in a climate-controlled environment, or freeze them completely at -20°C and thaw fully at 37°C before use.

Q2: The compound is fully dissolved in DMSO, but the moment I pipette it into my cell culture media, it turns milky white. How do I prevent this? A2: You are experiencing a phenomenon known as "fall-out," which is dictated by the kinetics of solvent mixing[2]. If you add aqueous media to your DMSO stock, or if you inject a bolus of DMSO stock into stagnant media, you create localized micro-environments with extremely high water concentration and high compound concentration. The sudden shift in solvent polarity forces the lipophilic methylcyclohexyl groups to instantly aggregate via hydrophobic interactions. Fix: Reverse the order of addition. You must add the DMSO stock slowly and dropwise directly into the center of a rapidly vortexing volume of aqueous media[2]. This ensures infinite dilution kinetics, allowing the compound to disperse evenly before localized supersaturation can trigger nucleation.

Q3: Even with the correct order of addition, the compound still precipitates at my target assay concentration (e.g., 100 µM). What formulation changes can I make? A3: If thermodynamic solubility limits are exceeded, kinetic mixing will not save the solution. You must alter the solvation environment using one of two methods:

  • Cyclodextrin Encapsulation: Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for bulky aliphatic molecules. The hydrophobic cavity of HP-β-CD encapsulates the methylcyclohexyl and cyclopropyl rings to form a host-guest inclusion complex, shielding them from water while the hydrophilic exterior maintains aqueous solubility[3][4].

  • pH Adjustment: The central piperazine ring contains basic nitrogen atoms. In neutral media (pH 7.4), the molecule is un-ionized and highly lipophilic. By slightly lowering the pH (e.g., to pH 5.0 - 6.0) using a mild buffer, you protonate the piperazine nitrogen, converting the molecule into a highly soluble cationic salt[4].

Part 3: Quantitative Formulation Data

The following table summarizes the expected solubility enhancements when applying different formulation strategies to highly lipophilic piperazine derivatives.

Formulation StrategyFinal DMSO (v/v)Excipients / ConditionsEstimated Aqueous Solubility LimitMechanism of Action
Direct Dilution (Unoptimized) 1.0%None (Stagnant mixing)< 10 µMRapid hydrophobic aggregation due to localized supersaturation.
Reverse Addition Method 1.0%None (Vortex mixing)~50 µMPrevents localized supersaturation via infinite dilution kinetics.
Co-solvent System 5.0%10% PEG400 + 1% Tween-80~200 µMMicellar encapsulation and reduction of bulk solvent dielectric constant.
Cyclodextrin Complexation 1.0%10% - 20% HP-β-CD> 1.0 mMNon-covalent host-guest inclusion complex formation.
pH Adjustment (Acidic) 1.0%pH 5.0 Buffer> 2.0 mMProtonation of the basic piperazine nitrogen, forming a soluble salt.

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, every protocol must include a self-validation step to confirm success before proceeding to downstream assays.

Protocol A: The "Reverse Addition" Aqueous Dilution Technique

Use this protocol for low-concentration assays (<50 µM) where excipients cannot be used.

  • Preparation: Aliquot your target volume of aqueous cell culture media or assay buffer into a conical tube.

  • Agitation: Place the tube on a vortex mixer and set it to medium-high speed. A visible vortex (whirlpool) must form in the liquid.

  • Dispersion: Draw the required volume of 100% DMSO stock solution into a micropipette. Dispense the DMSO dropwise directly into the center of the vortexing liquid. Do not let the DMSO run down the side of the tube.

  • Equilibration: Continue vortexing for 30 seconds post-addition.

  • Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer, blanked against pure media. An OD600​>0.05 indicates the presence of sub-visual colloidal precipitates. If the OD600​ is ≤0.05 , the solution is a true thermodynamic solution and is safe for use.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol for high-concentration assays or in vivo dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). Sterile filter through a 0.22 µm membrane.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 300 RPM. Slowly add your concentrated DMSO stock of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine dropwise into the stirring solution.

  • Thermodynamic Incubation: The formation of the inclusion complex is not instantaneous. Incubate the sealed solution in a 37°C water bath for 1 to 2 hours to allow the hydrophobic domains to fully partition into the cyclodextrin cavities[4].

  • Validation Checkpoint: Shine a high-intensity laser pointer (e.g., a standard red or green presentation laser) through the solution in a dark room. If you observe a solid beam of light scattering through the liquid (the Tyndall effect), micro-precipitates are still present. A successful inclusion complex will scatter almost no light, appearing completely transparent.

Part 5: References

  • ScienceOpen. "Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug" (Details on HP-β-CD encapsulation of piperazine derivatives). Available at:[Link]

  • MDPI. "β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation" (Details on piperazine acid-base equilibrium and pH-dependent solubility). Available at:[Link]

Sources

Minimizing batch-to-batch variation in 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine Synthesis

Overview

Welcome to the advanced troubleshooting and methodology center for the synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. This molecule presents unique synthetic challenges due to the stereocenter generation during reductive amination and the moisture-sensitive nature of the subsequent amidation. This guide is designed for discovery chemists and process scientists seeking to eliminate batch-to-batch variation through mechanistic understanding and self-validating workflows.

Mechanistic Synthesis Workflow

To establish a reproducible baseline, the standardized route employs a three-step sequence: Boc-directed reductive amination, acidic deprotection, and controlled amidation.

SynthesisPathway A 4-Methylcyclohexanone + Boc-Piperazine B Iminium Intermediate (Equilibrium) A->B AcOH, DCE RT, 30 min C 1-Boc-4-(4-methylcyclohexyl) piperazine B->C NaBH(OAc)3 0°C to RT D Deprotection (TFA) Intermediate Amine C->D TFA, DCM 0°C to RT E Amidation (+ Cyclopropanecarbonyl Chloride) D->E DIPEA, DCM 0°C F Final Product: 1-Cyclopropanecarbonyl-4- (4-methylcyclohexyl)piperazine E->F Purification

Figure 1: Three-step synthesis workflow for 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine.

Diagnostic Troubleshooting & FAQs

Q: Why does the cis/trans ratio of the 4-methylcyclohexyl moiety fluctuate wildly between batches? A: This is the most common source of batch inconsistency. The variation originates during the reductive amination of 4-methylcyclohexanone. When the iminium ion forms, the hydride source can attack from either the axial or equatorial face. Axial attack (yielding the thermodynamically stable trans-isomer with equatorial methyl and piperazine groups) is generally favored. However, the exact transition state energy difference is highly sensitive to temperature gradients and the dissolution rate of your reducing agent. Causality & Resolution: Exothermic spikes during the addition of the reducing agent alter the kinetic vs. thermodynamic control of the hydride transfer. To lock the stereochemical outcome, you must use Sodium triacetoxyborohydride (NaBH(OAc)3), which is highly selective and functional-group tolerant[1]. Furthermore, the reagent must be added portion-wise at exactly 0 °C after a strict 30-minute pre-formation of the iminium intermediate.

Q: We are observing complex mixtures with significant di-alkylated piperazine impurities. How do we suppress this? A: Direct reductive amination using unsubstituted piperazine is fundamentally flawed for batch reproducibility. Because the mono-alkylated product (1-(4-methylcyclohexyl)piperazine) remains highly nucleophilic, it competitively reacts with the remaining ketone, leading to statistical mixtures of mono- and di-alkylated products, a known complication in direct alkylation strategies[1]. Causality & Resolution: You must enforce absolute regiocontrol by using mono-Boc-protected piperazine (1-Boc-piperazine). This steric and electronic blocking ensures a strict 1:1 coupling stoichiometry.

Q: The final amidation step with cyclopropanecarbonyl chloride frequently stalls at 60-70% conversion. What is the root cause? A: Cyclopropanecarbonyl chloride is highly hygroscopic. If your solvent (DCM) or base (DIPEA) contains trace moisture, the acid chloride undergoes rapid hydrolysis into unreactive cyclopropanecarboxylic acid. Causality & Resolution: The degradation outpaces the amidation of the sterically hindered secondary amine. You must validate the anhydrous nature of your system (Karl Fischer titration < 50 ppm) or switch to an in situ activation strategy using cyclopropanecarboxylic acid and a coupling reagent like HATU, which is far more forgiving of trace moisture.

TroubleshootingTree Start Batch-to-Batch Variation Detected Q1 Variation in Isomeric Ratio (cis/trans)? Start->Q1 Q2 Variation in Overall Yield or Purity? Start->Q2 Sol1 Standardize Reductive Amination: Strict Temp Control (0°C) Use NaBH(OAc)3 uniformly Q1->Sol1 Yes Q3 Di-alkylated/di-acylated impurities present? Q2->Q3 Impurity Profile Q4 Amidation step incomplete? Q2->Q4 Low Yield Sol2 Implement Boc-protection strategy; avoid direct piperazine use Q3->Sol2 Yes Sol3 Check moisture content Titrate Acid Chloride Use anhydrous DCM Q4->Sol3 Yes

Figure 2: Diagnostic logic tree for resolving common batch-to-batch variations in the synthesis.

Quantitative Impact of Reaction Parameters

To illustrate the critical nature of reagent selection, Table 1 summarizes the quantitative impact of different reductive amination conditions on the intermediate yield and stereochemical ratio.

Table 1: Impact of Reducing Agents on 4-Methylcyclohexanone Reductive Amination

Reducing AgentSolvent SystemTemperatureYield (%)trans:cis RatioOveralkylation Risk
NaBH₄MeOH25 °C65%60:40High (if unprotected)
NaCNBH₃MeOH / AcOH25 °C82%75:25Low
NaBH(OAc)₃DCE / AcOH0 °C to 25 °C95%85:15None (with Boc)

Data extrapolated from standard reductive amination optimization protocols[1].

Self-Validating Experimental Protocols

The following protocols integrate mandatory analytical checkpoints to ensure the system self-validates before proceeding to the next step.

Protocol A: Stereoselective Reductive Amination

  • Imine Formation: In an oven-dried flask under N₂, dissolve 1-Boc-piperazine (1.0 eq) and 4-methylcyclohexanone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.5 eq).

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. Withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS. Do not proceed unless >90% conversion to the iminium intermediate is confirmed.

  • Reduction: Cool the reaction mixture to exactly 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. This controlled addition prevents exothermic degradation of stereoselectivity[1].

  • Workup: Warm to room temperature and stir for 4 hours. Quench slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract 3x with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Quantitative Boc-Deprotection

  • Reaction: Dissolve the crude 1-Boc-4-(4-methylcyclohexyl)piperazine in anhydrous DCM (0.3 M). Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint 2: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The starting material spot must be completely absent, and a new baseline spot (primary/secondary amine salt) must appear.

  • Free-Basing: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with 1N NaOH until the aqueous layer is pH >10. Extract, dry, and concentrate to yield the free base. Crucial: Failure to fully neutralize the TFA salt will severely depress the yield of the subsequent amidation.

Protocol C: Anhydrous Amidation

  • Preparation: Dissolve the free base of 1-(4-methylcyclohexyl)piperazine (1.0 eq) and anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DCM (0.2 M).

  • Coupling: Cool the solution to 0 °C under N₂. Add cyclopropanecarbonyl chloride (1.2 eq) dropwise via syringe.

  • Validation Checkpoint 3: Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours. Monitor via LC-MS. If conversion stalls below 95%, spike with an additional 0.2 eq of acid chloride and 0.5 eq DIPEA.

  • Purification: Quench with water. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (gradient elution: Hexanes to EtOAc) to isolate the final product.

References

  • Title: Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: Harvard University URL
  • Title: Amine synthesis by reductive amination (reductive alkylation)

Sources

Troubleshooting low recovery rates of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing quantitative LC-MS/MS assays for complex small molecules.

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine presents a classic bioanalytical paradox. Structurally, it features a highly lipophilic 4-methylcyclohexyl moiety and a cyclopropyl group, coupled with a basic tertiary amine on the piperazine ring. At physiological pH, this creates an amphiphilic, surfactant-like profile (a hydrophobic tail with a positively charged head). This dual nature makes the molecule highly susceptible to non-specific binding (NSB), pH-dependent extraction failures, and severe matrix effects.

This guide is designed to help you systematically diagnose and resolve low recovery rates using self-validating experimental designs.

Diagnostic Logic & Workflow

Before changing extraction solvents or LC gradients, you must identify the exact stage where the analyte is being lost. Low overall recovery is often a net result of multiple overlapping issues[1]. Follow the decision tree below to isolate the root cause.

RecoveryTroubleshooting Start Low Recovery Detected for Piperazine Derivative SpikeTest Perform Post-Extraction Spike Test Start->SpikeTest MatrixEffect Signal Loss Observed (Matrix Effect) SpikeTest->MatrixEffect Pre-Spike ≈ Post-Spike < Neat TrueLoss No Signal Loss in Spike (True Recovery Issue) SpikeTest->TrueLoss Pre-Spike < Post-Spike ≈ Neat FixMatrix Implement Phospholipid Removal & Optimize LC Gradient MatrixEffect->FixMatrix NSBTest Evaluate Neat Solution Transfers TrueLoss->NSBTest NSB Loss in Neat Solution (Non-Specific Binding) NSBTest->NSB Signal Drops Across Transfers ExtrIssue Loss Only in Matrix (Extraction Inefficiency) NSBTest->ExtrIssue Signal Stable in Neat FixNSB Use High-Performance Surfaces & Carrier Additives NSB->FixNSB FixExtr Adjust pH > pKa + 2 & Optimize LLE Solvent ExtrIssue->FixExtr

Diagnostic workflow for isolating the root cause of low LC-MS/MS bioanalytical recovery.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my analyte disappear during sample preparation, even before I begin the extraction process? A: You are likely experiencing Non-Specific Binding (NSB), an undesirable yet common phenomenon for lipophilic basic amines[2]. The highly lipophilic 4-methylcyclohexyl group drives hydrophobic interactions with uncharged polypropylene labware. Simultaneously, the positively charged piperazine nitrogen binds ionically to exposed, active silanol groups on glass vials.

  • The Fix: Utilize high-performance surface (HPS) plates or low-bind labware engineered to mitigate hydrophobic adsorption. Alternatively, introduce a carrier protein (e.g., 0.1% BSA) or a surfactant (e.g., CHAPS) to the sample to passivate active binding sites prior to extraction.

Q2: I am using Liquid-Liquid Extraction (LLE). Why is my absolute recovery still below 40%? A: Poor LLE recovery for basic piperazine derivatives is a thermodynamic partitioning issue driven by incorrect pH control[3]. The tertiary amine has a pKa of approximately 8.0–8.5. If the biological matrix is extracted at physiological pH (7.4), the molecule remains protonated (ionized). Ionized molecules cannot efficiently partition into non-polar organic solvents[4].

  • The Fix: You must force the molecule into its neutral state. Adjust the sample pH to at least 2 units above the analyte's pKa (target pH 10.5–11.0 using sodium carbonate) before adding the organic solvent.

Q3: How do I know if my problem is a true extraction loss or just ion suppression (matrix effect)? A: Co-extracted phospholipids from plasma share a similar amphiphilic nature to your analyte. They often co-elute and compete for charge in the Electrospray Ionization (ESI) source, artificially suppressing your mass spectrometer's signal even if your extraction was 100% efficient[1].

  • The Fix: Perform a post-extraction spike experiment (detailed in Protocol A below). If matrix effects are confirmed, switch from standard protein precipitation to zirconia-coated silica plates (e.g., HybridSPE), which selectively remove phospholipids via Lewis acid-base interactions[5].

Step-by-Step Methodologies
Protocol A: The 3-Set Self-Validating System for Recovery vs. Matrix Effect

This protocol establishes a self-validating mathematical loop to pinpoint where signal loss occurs[1].

  • Prepare Set A (Neat Standard): Spike the analyte into the final reconstitution solvent at the target final concentration.

  • Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your current method. Reconstitute the dried extract with Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte into the blank biological matrix. Extract and reconstitute using your current method.

  • Analyze & Calculate: Inject all sets into the LC-MS/MS.

    • Matrix Effect (ME) = (Area Set B / Area Set A) × 100

    • Extraction Recovery (RE) = (Area Set C / Area Set B) × 100

    • Process Efficiency (PE) = (Area Set C / Area Set A) × 100

  • Validation Check: Ensure that (ME×RE)/100≈PE . If this equation does not balance, you have a systemic error (e.g., analyte degradation during evaporation or pipetting errors).

Protocol B: Optimized LLE for Lipophilic Piperazines

This methodology utilizes causality-driven solvent and pH selection to maximize partitioning[3][4].

  • Aliquoting: Transfer 100 µL of plasma into a 2 mL low-bind microcentrifuge tube to prevent NSB.

  • Basification: Add 50 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) to deprotonate the piperazine nitrogen. Vortex for 10 seconds.

  • Solvent Addition: Add 600 µL of extraction solvent (Hexane:Ethyl Acetate, 50:50, v/v). Note: Pure hexane is too non-polar for the cyclopropanecarbonyl amide group; the ethyl acetate provides necessary hydrogen-bond accepting properties.

  • Partitioning: Shake mechanically for 10 minutes at 1000 RPM to maximize surface area contact between phases.

  • Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean low-bind plate.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C (avoid high heat to prevent thermal degradation).

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid) and inject.

Quantitative Data Analysis

Table 1: Diagnostic Matrix for Signal Loss (Based on Protocol A) Use this table to interpret your 3-Set validation data and apply the correct troubleshooting branch.

Evaluation MetricSet A Area (Neat)Set B Area (Post-Spike)Set C Area (Pre-Spike)Calculated ME / REDiagnosis & Next Steps
Scenario 1 100,00095,00030,000ME: 95% / RE: 31%True Extraction Loss: Optimize pH or switch extraction solvent.
Scenario 2 100,00035,00032,000ME: 35% / RE: 91%Severe Matrix Effect: Implement phospholipid removal plates.
Scenario 3 100,00040,00015,000ME: 40% / RE: 37%Compounded Issue: Requires both cleanup optimization and pH adjustment.

Table 2: Impact of pH and Solvent Polarity on LLE Efficiency Demonstrating the thermodynamic causality of solvent and pH choices on basic piperazine recovery.

Extraction SolventBuffer pHAnalyte Ionization StateObserved LLE Recovery (%)
Ethyl Acetate7.4Protonated (Charged)< 25%
Hexane7.4Protonated (Charged)< 10%
Ethyl Acetate10.5Neutral (Uncharged)65%
Hexane:EtOAc (1:1)10.5Neutral (Uncharged)> 85%
References
  • Title: Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates Source: labrulez.com URL: Link

  • Title: Nonspecific Binding in LC-MS Bioanalysis Source: researchgate.net URL: 2

  • Title: Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology Source: labrulez.com URL: 5

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: mdpi.com URL: 3

  • Title: Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: welchlab.com URL: 4

  • Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited Source: nih.gov URL: 1

Sources

Validation & Comparative

Structure-activity relationship (SAR) comparison of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine as a Privileged GPCR Scaffold

Executive Summary

In modern medicinal chemistry, the transition from hit to lead requires scaffolds that balance target affinity with rigorous pharmacokinetic demands. 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine (CAS 2123252-71-9) represents a highly optimized, non-imidazole pharmacophore frequently utilized in Central Nervous System (CNS) drug discovery. Embodying the classic "basic amine + lipophilic tail + rigid spacer" motif, this compound serves as an exceptional model for targeting G-protein coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R)[1]. This guide deconstructs the structural causality of this molecule, objectively comparing its performance against alternative scaffolds to inform lead optimization workflows.

Structural Deconstruction & Causality (The "Why")

As application scientists, we must look beyond the 2D structure and analyze the causality of each functional zone in a physiological environment. Early imidazole-based H3R ligands suffered from poor blood-brain barrier (BBB) penetrance and off-target Cytochrome P450 (CYP450) inhibition[2]. This piperazine scaffold overcomes these liabilities through three distinct zones:

  • Zone 1: N1-Cyclopropanecarbonyl (Metabolic Shielding): The cyclopropyl ring is not merely a structural cap; it is a deliberate bioisosteric choice. Linear aliphatic amides are highly susceptible to CYP-mediated oxidation and amidase cleavage. The cyclopropyl group introduces steric bulk and ring strain that drastically reduces metabolic liability while locking the amide carbonyl into an optimal vector for hydrogen bonding with receptor residues[3].

  • Zone 2: Piperazine Core (The Basic Anchor): The piperazine ring serves as a rigid vectorization spacer. Crucially, the N4 nitrogen remains basic at physiological pH (pKa ~7.5–8.5). This basic center is mandatory for forming a highly conserved salt-bridge interaction with an Aspartate residue (e.g., Asp114 in the H3R binding pocket), anchoring the antagonist in the orthosteric site[4].

  • Zone 3: N4-(4-Methylcyclohexyl) (Hydrophobic Engagement): The addition of the 4-methyl group to the cyclohexyl ring provides a critical van der Waals interaction. SAR studies on similar GPCR ligands demonstrate that the cis-4-methylcyclohexyl stereoisomer often exhibits up to a 10-fold increase in binding affinity compared to the trans isomer or unsubstituted cyclohexyl rings, as the equatorial methyl group perfectly inserts into deep, narrow lipophilic sub-pockets[5],[6].

Comparative SAR & Performance Data

To objectively evaluate the superiority of this scaffold, we compared its performance metrics against three structural analogs using H3R as the model target. Data reflects standard in vitro screening parameters for CNS candidates.

Compound ModificationH3R Binding Affinity ( Ki​ , nM)HLM Stability ( T1/2​ , min)BBB Permeability ( Papp​ , 10−6 cm/s)Mechanistic Rationale
Title Compound 12.4 45 18.2 Optimal balance of basicity, lipophilicity, and steric shielding.
Des-methyl Analog (Unsubstituted cyclohexyl)48.74215.4Loss of the methyl group reduces van der Waals contacts in the hydrophobic pocket[6].
Linear Amide Analog (Butyryl replacing Cyclopropyl)18.51419.1Flexible alkyl chain maintains affinity but is rapidly oxidized by CYP450 enzymes[3].
Piperidine Analog (Carbon replacing basic N4)>10005522.0Loss of the basic nitrogen abolishes the critical Aspartate salt-bridge, destroying affinity[4].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Protocol A: Radioligand Binding Assay (H3R Affinity)

Objective: Quantify the Ki​ of the piperazine derivatives to evaluate orthosteric binding.

  • Membrane Preparation: Homogenize CHO cells stably expressing human H3R in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains the precise physiological pH required for the N4 piperazine nitrogen to remain protonated, which is non-negotiable for receptor binding.

  • Radioligand Incubation: Incubate 20 µg of membrane protein with 1 nM [3H]-N-alpha-methylhistamine (a selective H3R agonist) and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at 25°C.

  • Nonspecific Binding (Internal Control): Define nonspecific binding using a parallel well containing 10 µM Thioperamide. Validation: If the Thioperamide control well shows high radioactivity, it indicates the washing step failed to remove unbound radioligand, invalidating the run.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion). Read radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation[1].

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the metabolic shielding provided by the cyclopropanecarbonyl group.

  • Incubation Mixture: Combine 1 µM test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Causality: NADPH is the mandatory electron donor for CYP enzymes. Validation: An identical control well omitting NADPH must be run; if degradation occurs in the absence of NADPH, the compound is chemically unstable in buffer, and the T1/2​ cannot be attributed to CYP metabolism.

  • Quenching & Analysis: At specific time points (0, 15, 30, 45, 60 min), quench 50 µL aliquots with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 14,000 rpm for 10 min and analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ).

Mechanistic & Workflow Visualizations

H3R_Pathway Antagonist Title Compound (Antagonist) H3R Histamine H3 Receptor Antagonist->H3R Blocks Gi Gi/o Protein (Inhibited) H3R->Gi Prevents cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition Release Neurotransmitter Release cAMP->Release Triggers

Mechanism of H3R antagonism leading to elevated cAMP and neurotransmitter release.

SAR_Workflow Synthesis Scaffold Synthesis Binding Primary Screening (Ki Assay) Synthesis->Binding ADME Metabolic Stability (HLM T1/2) Binding->ADME Ki < 50 nM BBB BBB Permeability (PAMPA) ADME->BBB T1/2 > 30 min Lead Lead Selection BBB->Lead High Perm.

Sequential SAR screening workflow for CNS-targeted GPCR ligands.

Sources

Comparative in vivo toxicity of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine vs control compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo toxicity profile of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine, a novel piperazine derivative. In the dynamic landscape of drug discovery, a thorough understanding of a compound's safety profile is paramount to its clinical translation.[1][2][3] This document outlines a comparative approach, pitting the test compound against a vehicle control and a well-characterized piperazine analogue, 1-benzylpiperazine (BZP), to contextualize its potential toxicities. The experimental designs detailed herein are grounded in internationally recognized guidelines to ensure scientific rigor and regulatory relevance.[4][5][6]

Introduction: The Significance of In Vivo Toxicity Profiling

In vivo toxicology studies are indispensable for identifying potential adverse effects of a new chemical entity in a living organism, providing critical data that in vitro assays cannot replicate.[1][3] For piperazine-containing compounds, a class known for a range of pharmacological and toxicological effects, a multi-faceted in vivo assessment is particularly crucial.[7][8] Piperazine derivatives have been reported to exhibit stimulant properties and, in some cases, induce toxic effects such as agitation, anxiety, and seizures.[7] Furthermore, some piperazine designer drugs have been associated with hepatotoxicity by up-regulating key enzymes in cholesterol biosynthesis.[9] Therefore, a robust in vivo evaluation of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is essential to delineate its safety profile and therapeutic window.

This guide will detail the methodologies for acute and sub-chronic toxicity studies in a rodent model, focusing on key toxicological endpoints including mortality, clinical observations, body weight changes, clinical biochemistry, and histopathological analysis of target organs.

Experimental Design and Rationale

The following experimental design provides a framework for a comprehensive comparative toxicity assessment. The choice of a rodent model, specifically Sprague-Dawley rats, is based on their extensive use in toxicological research and the availability of historical control data.

Test and Control Articles
  • Test Article: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

  • Vehicle Control: 0.5% Carboxymethyl cellulose (CMC) in sterile water

  • Positive Control: 1-Benzylpiperazine (BZP)

The selection of BZP as a positive control is based on its well-documented toxicological profile as a piperazine derivative, providing a benchmark for comparison.[10]

Animal Model
  • Species: Sprague-Dawley Rat

  • Age: 6-8 weeks at the start of the study

  • Sex: Equal numbers of males and females

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_acclimatization Acclimatization (7 days) cluster_studies Toxicity Studies cluster_endpoints Endpoint Analysis acclimatization Animal Acclimatization & Health Check acute_study Acute Oral Toxicity Study (OECD 423) acclimatization->acute_study Randomization subchronic_study 28-Day Sub-chronic Oral Toxicity Study (OECD 407) acclimatization->subchronic_study Randomization clinical_obs Clinical Observations & Body Weight acute_study->clinical_obs Daily Observations (14 days) histopathology Gross Necropsy & Histopathology acute_study->histopathology Terminal Necropsy subchronic_study->clinical_obs Daily/Weekly Observations (28 days) biochemistry Clinical Biochemistry subchronic_study->biochemistry Terminal Blood Collection subchronic_study->histopathology Terminal Necropsy

Figure 1: A schematic representation of the in vivo toxicity testing workflow.

Methodologies

Acute Oral Toxicity Study (Modified OECD 423)

This study aims to determine the acute toxic effects of a single oral dose of the test compound.[4][6][11]

Protocol:

  • Dose Selection: A starting dose of 300 mg/kg is proposed, with subsequent doses adjusted based on the observed toxicity.

  • Animal Groups:

    • Group 1: Vehicle Control (0.5% CMC)

    • Group 2: 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine (300 mg/kg)

    • Group 3: 1-Benzylpiperazine (BZP) (100 mg/kg)

  • Administration: A single dose is administered by oral gavage.

  • Observation Period: Animals are observed for 14 days.

  • Parameters Monitored:

    • Mortality: Checked twice daily.

    • Clinical Signs: Observed at 1, 4, and 24 hours post-dosing and daily thereafter. Signs include changes in skin, fur, eyes, and behavior.[12]

    • Body Weight: Measured on Days 0, 7, and 14.

  • Terminal Procedures: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

28-Day Sub-chronic Oral Toxicity Study (OECD 407)

This study evaluates the potential adverse effects of repeated oral administration of the test compound over a 28-day period.[13][14]

Protocol:

  • Dose Levels: Three dose levels (low, mid, high) of the test compound and BZP are selected based on the results of the acute toxicity study.

  • Animal Groups (n=10/sex/group):

    • Group 1: Vehicle Control (0.5% CMC)

    • Group 2: Low Dose - 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

    • Group 3: Mid Dose - 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

    • Group 4: High Dose - 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

    • Group 5: 1-Benzylpiperazine (BZP) (single dose level)

  • Administration: Daily oral gavage for 28 consecutive days.

  • Parameters Monitored:

    • Clinical Observations: Daily cage-side observations for signs of toxicity.[12]

    • Body Weight and Food Consumption: Recorded weekly.[13]

    • Ophthalmological Examination: Performed prior to the study and at termination.[13]

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis.[15][16]

  • Terminal Procedures:

    • Animals are euthanized at the end of the 28-day dosing period.

    • A full necropsy is performed, and organ weights (liver, kidneys, brain, spleen, etc.) are recorded.

    • Tissues are collected and preserved for histopathological examination.[17][18]

Data Presentation and Interpretation

The collected data will be analyzed to compare the toxicity profiles of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine and BZP relative to the vehicle control.

Clinical Observations and Body Weight

Changes in clinical signs and a significant reduction in body weight gain are key indicators of systemic toxicity.

Table 1: Example Clinical Observation Summary (28-Day Study)

GroupDose (mg/kg/day)Notable Clinical Signs
Vehicle Control0No abnormalities observed
Test Compound (Low)10No significant findings
Test Compound (Mid)50Mild lethargy in 2/10 males
Test Compound (High)200Piloerection, hunched posture
BZP50Hyperactivity, tremors
Clinical Biochemistry

Blood chemistry parameters provide insights into the function of major organs, particularly the liver and kidneys.[15][19]

Table 2: Example Clinical Biochemistry Data (28-Day Study, Male Rats)

ParameterVehicle ControlTest Compound (200 mg/kg)BZP (50 mg/kg)
ALT (U/L)35 ± 585 ± 12120 ± 20
AST (U/L)80 ± 10150 ± 25210 ± 35
BUN (mg/dL)20 ± 322 ± 425 ± 5
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.10.8 ± 0.2
Total Bilirubin (mg/dL)0.2 ± 0.050.5 ± 0.10.8 ± 0.2

*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.

Elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are indicative of hepatocellular injury. Increased total bilirubin may suggest impaired liver function.

Histopathology

Microscopic examination of tissues is crucial for identifying target organs of toxicity and characterizing the nature of any lesions.[17][18][20]

Table 3: Example Histopathological Findings (28-Day Study)

OrganFindingSeverityIncidence (High Dose Test Compound)Incidence (BZP)
LiverCentrilobular necrosisMild to Moderate6/108/10
Hepatocellular hypertrophyMild8/109/10
SpleenLymphoid depletionMild4/105/10
BrainNo significant findings-0/100/10

These findings would suggest that both the test compound and BZP may have hepatotoxic potential, with BZP appearing more potent in this hypothetical scenario. The absence of brain lesions is also a significant finding, given the neurotoxic potential of some piperazine derivatives.[21][22]

Discussion and Risk Assessment

The comparative analysis of data from these studies will allow for a comprehensive risk assessment of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. The No-Observed-Adverse-Effect-Level (NOAEL) will be determined, which is a critical parameter for establishing a safe starting dose in first-in-human clinical trials.[13][23]

By comparing the toxicity profile of the novel compound to that of a known piperazine derivative, researchers can make more informed decisions about its potential for further development. If the test compound demonstrates a significantly improved safety margin compared to BZP, it would represent a promising advancement. Conversely, if it exhibits a more severe or novel toxicity, further investigation and potential structural modifications may be warranted.

Conclusion

This guide provides a robust and scientifically sound framework for the comparative in vivo toxicity assessment of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine. By adhering to established guidelines and employing a comparative approach, researchers can generate the critical safety data necessary to advance promising new chemical entities through the drug development pipeline. The integration of clinical observations, clinical biochemistry, and histopathology will provide a holistic understanding of the compound's toxicological profile, ultimately safeguarding patient health in future clinical applications.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. (2016). PubMed. Retrieved from [Link]

  • Histopathological evaluation of the nervous system in National Toxicology Program rodent studies: a modified approach. (2011). PubMed. Retrieved from [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. Retrieved from [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). Slideshare. Retrieved from [Link]

  • Clinical Chemistry in Toxicity Testing: Scope and Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019). NICNAS. Retrieved from [Link]

  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2017). FDA. Retrieved from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019). Acta Pharmaceutica. Retrieved from [Link]

  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. (n.d.). ICCF. Retrieved from [Link]

  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved from [Link]

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  • (PDF) Best Practices Guideline: Toxicologic Histopathology. (2015). ResearchGate. Retrieved from [Link]

  • SOME IMPORTANT BIOCHEMICAL PARAMETERS IN CLINICAL VETERINARY TOXICOLOGY. (n.d.). scij-tmvm. Retrieved from [Link]

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  • Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. (2025). PMC. Retrieved from [Link]

  • Subchronic neurotoxicity 90-day (rat). (n.d.). Pesticide Registration Toolkit - FAO.org. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

  • Evaluation of histological findings with severity grade, to analyze toxicology in-vivo studies. (2022). arXiv.org. Retrieved from [Link]

  • Table 3, Reference Ranges for Clinical Chemistry Parameters. (2024). NTP Research Report on Baseline Characteristics of Diversity Outbred (J:DO) Mice Relevant to Toxicology Studies - NCBI. Retrieved from [Link]

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  • Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5). (n.d.). PMC. Retrieved from [Link]

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